Cas no 2361645-29-4 (4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
- 2361645-29-4
- EN300-7433959
- 2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
-
- インチ: 1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H
- InChIKey: JTURFXFPXQCQEI-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.S1C=C(C)N=C1C1CCCCN1
計算された属性
- せいみつぶんしりょう: 254.0411251g/mol
- どういたいしつりょう: 254.0411251g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2Ų
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433959-0.1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride |
2361645-29-4 | 95.0% | 0.1g |
$140.0 | 2025-03-11 | |
Aaron | AR028M6K-5g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 5g |
$2016.00 | 2023-12-15 | |
1PlusChem | 1P028LY8-1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 1g |
$679.00 | 2024-05-23 | |
1PlusChem | 1P028LY8-10g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 10g |
$2715.00 | 2024-05-23 | |
Aaron | AR028M6K-1g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 1g |
$712.00 | 2025-02-16 | |
Aaron | AR028M6K-10g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 10g |
$2976.00 | 2023-12-15 | |
1PlusChem | 1P028LY8-100mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 100mg |
$228.00 | 2024-05-23 | |
Aaron | AR028M6K-250mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 250mg |
$300.00 | 2025-02-16 | |
Aaron | AR028M6K-2.5g |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 2.5g |
$1370.00 | 2025-02-16 | |
1PlusChem | 1P028LY8-50mg |
2-(4-methyl-1,3-thiazol-2-yl)piperidinedihydrochloride |
2361645-29-4 | 95% | 50mg |
$173.00 | 2024-05-23 |
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochlorideに関する追加情報
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride (CAS No. 2361645-29-4): A Comprehensive Overview
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride, identified by its CAS number 2361645-29-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule, featuring a piperidine ring fused with a thiazole core, has garnered attention due to its unique structural properties and potential biological activities. The dihydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in medicinal chemistry.
The structural motif of 4-Methyl-2-piperidin-2-yl-1,3-thiazole combines the nitrogen-rich piperidine ring with the sulfur-containing thiazole ring, creating a scaffold that is both electronically and sterically diverse. This combination allows for multiple points of interaction with biological targets, including enzymes and receptors. The presence of the methyl group at the 4-position and the piperidinyl substituent at the 2-position further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of thiazole derivatives due to their wide range of biological activities. Thiazole scaffolds are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, among others. The incorporation of a piperidine moiety into the thiazole framework can enhance these properties by improving metabolic stability and bioavailability. This has led to numerous studies aimed at identifying novel thiazole-based compounds with therapeutic applications.
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride has been investigated in several preclinical studies for its potential role in modulating various biological pathways. One area of particular interest is its interaction with kinases, which are key enzymes involved in cell signaling and proliferation. Studies have shown that thiazole derivatives can inhibit the activity of specific kinases by binding to their active sites, thereby disrupting aberrant signaling pathways associated with diseases such as cancer.
Additionally, the dihydrochloride salt form of this compound has been found to improve its pharmacokinetic profile. The chloride ions enhance solubility in aqueous solutions, facilitating intravenous administration and improving bioavailability. This makes 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride a promising candidate for further development into an injectable therapeutic agent.
The synthesis of 4-Methyl-2-piperidin-2-yl-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid under controlled conditions.
In terms of analytical characterization, 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride exhibits distinct spectroscopic signatures that can be used for identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight and fragmentation patterns. X-ray crystallography can be employed to determine the precise three-dimensional structure of the compound.
The pharmacological evaluation of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation. Furthermore, it has shown potential as an anti-inflammatory agent by modulating cytokine production and reducing inflammation-related biomarkers.
The compound's interaction with biological targets has been further explored using computational methods such as molecular docking simulations. These studies have helped to elucidate the binding mechanisms and identify key residues involved in receptor interactions. This information is crucial for designing analogs with improved potency and selectivity.
The safety profile of 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride is still under investigation, but preliminary animal studies have shown no significant toxic effects at moderate doses. However, further toxicity studies are necessary to assess its long-term safety before human clinical trials can be initiated.
The future development of 4-Methyl-2-piperidin-2-yli1lthzazole;dihydrochloride as a therapeutic agent will likely involve structure-based drug design approaches to optimize its pharmacological properties. By modifying specific functional groups or introducing new substituents, researchers aim to enhance its efficacy while minimizing side effects.
In conclusion, 4-Methyl-yiipdinil-I)-yl-I',3-tlzazole;di hydrochioride (CAS No. 2361645 -29 -4)
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